molecular formula C7H4BrFINO B13111847 4-Bromo-2-fluoro-6-iodobenzamide

4-Bromo-2-fluoro-6-iodobenzamide

Cat. No.: B13111847
M. Wt: 343.92 g/mol
InChI Key: JVWFNPDUSAFOSW-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-iodobenzamide is an organic compound with the molecular formula C7H4BrFINO It is a halogenated benzamide derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-iodobenzamide typically involves the reaction of 3-bromo-2-fluoro-6-iodobenzoyl chloride with ammonia in tetrahydrofuran (THF) at low temperatures. The reaction is carried out by adding a solution of 3-bromo-2-fluoro-6-iodobenzoyl chloride dropwise to a solution of ammonia in THF at 0°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-iodobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-fluoro-6-iodobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of halogenated benzamides’ biological activity and their potential as pharmaceutical agents.

    Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subject to ongoing research and may vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluoro-6-iodobenzamide
  • 4-Bromo-1-fluoro-2-iodobenzene
  • 2-Amino-4-bromo-3-fluoro-5-iodobenzamide

Uniqueness

4-Bromo-2-fluoro-6-iodobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and research studies .

Properties

Molecular Formula

C7H4BrFINO

Molecular Weight

343.92 g/mol

IUPAC Name

4-bromo-2-fluoro-6-iodobenzamide

InChI

InChI=1S/C7H4BrFINO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12)

InChI Key

JVWFNPDUSAFOSW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)N)I)Br

Origin of Product

United States

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